2,3,4,6,7-Pentabromodibenzofuran

Übersicht

Beschreibung

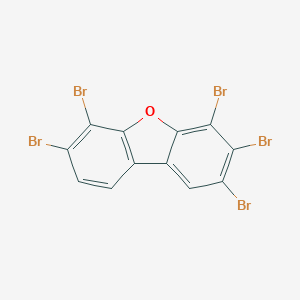

2,3,4,6,7-Pentabromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a dibenzofuran moiety. This compound is known for its significant environmental and toxicological impact due to its persistence and bioaccumulation in ecosystems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6,7-Pentabromodibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents like chloroform or carbon tetrachloride and catalysts such as iron or aluminum bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4,6,7-Pentabromodibenzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of brominated dibenzofuran derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of bromine atoms and formation of less brominated dibenzofurans.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, ammonia, organic solvents like ethanol or methanol.

Major Products: The major products formed from these reactions include various brominated and hydroxylated dibenzofuran derivatives, which have distinct chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

Detection of PBDF in Environmental Samples

PBDF is classified among polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are by-products of brominated flame retardants widely used in consumer products. These compounds have been detected in various environmental matrices, including air, soil, and biological samples. The U.S. Environmental Protection Agency (EPA) has developed analytical methods for monitoring these compounds in ambient air. Method TO-9A allows for the accurate determination of PBDD/F concentrations as low as 0.2 picograms per cubic meter (pg/m³) using high-resolution gas chromatography and mass spectrometry (HRGC-HRMS) techniques .

Toxicological Studies

Impact on Developmental Neurotoxicity

Research has indicated that exposure to PBDF can lead to developmental neurotoxicity in animal models. A study demonstrated that maternal exposure to certain brominated dioxins resulted in behavioral abnormalities in offspring, such as atypical ultrasonic vocalizations (USVs), which are indicative of neurodevelopmental issues. The study highlighted the importance of assessing the risk associated with these compounds through detailed biochemical and molecular analyses .

Case Studies

Case Study 1: Toxicity Assessment in Rodents

In a significant study focusing on the toxicity of PBDF, researchers administered varying doses of tetrabromodibenzo-p-dioxin to pregnant mice. The findings revealed that offspring exposed to these compounds exhibited altered gene expression and behavioral changes. This underscores the need for further investigation into the mechanisms by which PBDF affects neurodevelopment .

Case Study 2: Air Quality Monitoring

A comprehensive air quality monitoring project utilized EPA Method TO-9A to assess the presence of PBDF and related compounds in urban environments. The results indicated detectable levels of PBDD/Fs in several locations, raising concerns about their potential health impacts on local populations. This case emphasizes the necessity for ongoing environmental surveillance to understand better the implications of brominated compounds .

Summary Table of Applications

| Application Area | Description | Methodology/Findings |

|---|---|---|

| Environmental Monitoring | Detection of PBDF in air and environmental samples | EPA Method TO-9A; detection limits as low as 0.2 pg/m³ |

| Toxicological Studies | Assessment of developmental neurotoxicity in rodent models | Behavioral studies indicating altered USVs in offspring |

| Air Quality Assessment | Monitoring urban air quality for presence of PBDD/Fs | Comprehensive air quality studies revealing detectable levels |

Wirkmechanismus

The mechanism of action of 2,3,4,6,7-Pentabromodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify harmful substances. This pathway is crucial for understanding the toxicological effects of brominated dibenzofurans and their impact on human health and the environment .

Vergleich Mit ähnlichen Verbindungen

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.

2,3,7,8-Tetrabromodibenzofuran: Shares similar structural features but differs in the number and position of bromine atoms.

1,2,3,7,8-Pentabromodibenzofuran: Another polybrominated dibenzofuran with different bromination patterns.

Uniqueness: 2,3,4,6,7-Pentabromodibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental behavior, and toxicological properties. Its distinct interaction with biological receptors and enzymes sets it apart from other similar compounds, making it a valuable subject for scientific research .

Eigenschaften

IUPAC Name |

2,3,4,6,7-pentabromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br5O/c13-6-2-1-4-5-3-7(14)8(15)10(17)12(5)18-11(4)9(6)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMLPUMLHHUETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=CC(=C(C(=C3O2)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154298 | |

| Record name | Dibenzofuran, 2,3,4,6,7-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124388-77-8 | |

| Record name | Dibenzofuran, 2,3,4,6,7-pentabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124388778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 2,3,4,6,7-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.